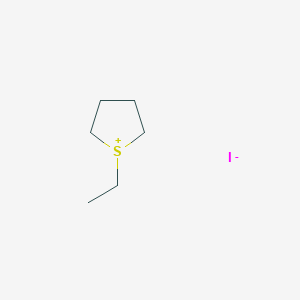
1-Ethylthiolan-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylthiolan-1-ium iodide is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, and this compound is characterized by the presence of an ethyl group attached to the sulfur atom, forming a positively charged thiolanium ion paired with an iodide anion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium iodide can be synthesized through the alkylation of thiolane with ethyl iodide. The reaction typically involves the following steps:
Starting Materials: Thiolane and ethyl iodide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Procedure: Thiolane is dissolved in the solvent, and ethyl iodide is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix thiolane and ethyl iodide.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.
Purification: The crude product is purified using industrial crystallization techniques and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylthiolan-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiolanium ion can be achieved using reducing agents like sodium borohydride, leading to the formation of thiolane.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or peracids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium bromide, or sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane.
Substitution: Corresponding thiolanium salts with different anions.
Scientific Research Applications
1-Ethylthiolan-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethylthiolan-1-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The positively charged thiolanium ion can interact with negatively charged biological molecules such as proteins and nucleic acids.
Pathways: The compound can undergo redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules and affect cellular processes.
Comparison with Similar Compounds
1-Ethylthiolan-1-ium iodide can be compared with other similar compounds, such as:
1-Methylthiolan-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.
1-Propylthiolan-1-ium iodide: Similar structure but with a propyl group instead of an ethyl group.
Thiolanium iodide: Lacks the alkyl substituent on the sulfur atom.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
64699-70-3 |
|---|---|
Molecular Formula |
C6H13IS |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
1-ethylthiolan-1-ium;iodide |
InChI |
InChI=1S/C6H13S.HI/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
VHGBMBKPVSGUSY-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+]1CCCC1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide](/img/structure/B14491357.png)
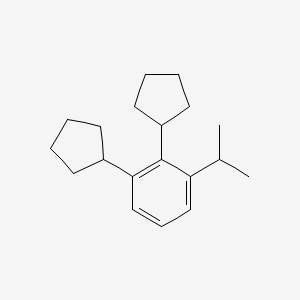
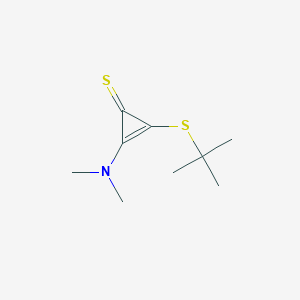

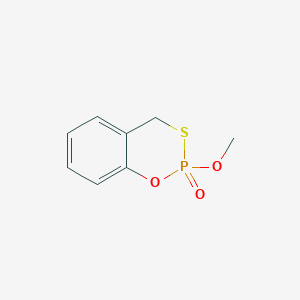
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
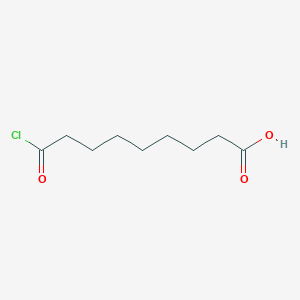
![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)


![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
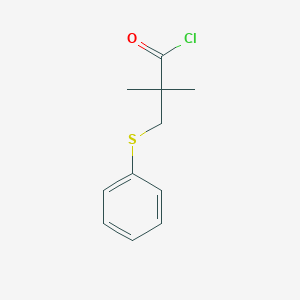
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
